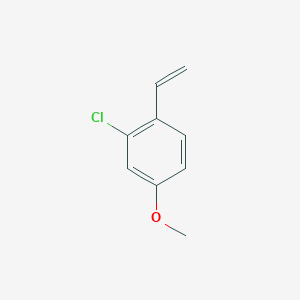
5-Bromo-2-hydroxycinnamic acid ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-hydroxycinnamic acid ethyl ester is an organic compound that belongs to the class of cinnamic acid derivatives It is characterized by the presence of a bromine atom at the 5th position and a hydroxyl group at the 2nd position on the cinnamic acid backbone, with an ethyl ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-hydroxycinnamic acid ethyl ester typically involves the esterification of 5-Bromo-2-hydroxycinnamic acid. One common method is the Fischer esterification, where the acid reacts with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to enhance reaction rates and yields. Additionally, the use of alternative catalysts and solvents that are more environmentally friendly may be explored to align with green chemistry principles.
化学反応の分析
Types of Reactions
5-Bromo-2-hydroxycinnamic acid ethyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
Substitution: Products may include various substituted cinnamic acid derivatives.
Oxidation: Products may include quinones or other oxidized forms.
Reduction: Products may include cinnamyl alcohol derivatives.
科学的研究の応用
5-Bromo-2-hydroxycinnamic acid ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It may be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: Used in the synthesis of materials with specific properties, such as UV-absorbing compounds.
作用機序
The mechanism of action of 5-Bromo-2-hydroxycinnamic acid ethyl ester depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, inhibiting or modulating their activity. The presence of the bromine atom and hydroxyl group can influence its binding affinity and specificity towards molecular targets.
類似化合物との比較
Similar Compounds
2-Hydroxycinnamic acid ethyl ester: Lacks the bromine atom, which may result in different reactivity and biological activity.
5-Bromo-2-hydroxybenzoic acid ethyl ester: Similar structure but with a benzoic acid backbone instead of cinnamic acid.
5-Bromo-2-methoxycinnamic acid ethyl ester: Contains a methoxy group instead of a hydroxyl group, affecting its chemical properties.
Uniqueness
5-Bromo-2-hydroxycinnamic acid ethyl ester is unique due to the combination of the bromine atom and hydroxyl group on the cinnamic acid backbone, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
特性
IUPAC Name |
ethyl (E)-3-(5-bromo-2-hydroxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO3/c1-2-15-11(14)6-3-8-7-9(12)4-5-10(8)13/h3-7,13H,2H2,1H3/b6-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTVVFHXVDGHYOK-ZZXKWVIFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=C(C=CC(=C1)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=C(C=CC(=C1)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














